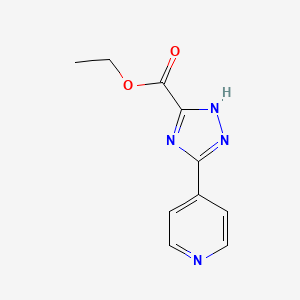

ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate

説明

The exact mass of the compound ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 3-pyridin-4-yl-1H-1,2,4-triazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-2-16-10(15)9-12-8(13-14-9)7-3-5-11-6-4-7/h3-6H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKRJSJBLVQOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648430-88-0 | |

| Record name | ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical structure, physicochemical properties, and a robust, validated synthetic protocol. Furthermore, it delves into the spectroscopic characterization of this molecule and explores its potential as a scaffold in drug discovery, drawing on the known biological activities of structurally related 1,2,4-triazole derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive component in the design of bioactive molecules.[1] Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2] The incorporation of a pyridine ring, another key pharmacophore, into the 1,2,4-triazole framework can further enhance biological activity and modulate pharmacokinetic properties. This guide focuses on a specific derivative, ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate, a molecule with considerable potential as a building block for the synthesis of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate possesses a planar, aromatic 1,2,4-triazole ring substituted with a pyridine ring at the 3-position and an ethyl carboxylate group at the 5-position. The presence of multiple nitrogen atoms and the ester functionality imparts specific physicochemical properties that are crucial for its behavior in biological systems.

Table 1: Physicochemical Properties of Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₄O₂ | [3] |

| Molecular Weight | 218.21 g/mol | [3] |

| CAS Number | 648430-88-0 | - |

| Appearance | Expected to be a white or off-white solid | Inferred from analogs[3] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred from analogs |

| Melting Point | Not explicitly reported; related compounds have melting points in the range of 150-250 °C | Inferred from analogs[3] |

Synthesis of Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate: A Validated Protocol

A reliable and efficient method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[3] This approach is directly applicable for the preparation of the title compound, utilizing isonicotinohydrazide as the key starting material.

Reaction Scheme

The synthesis proceeds via the reaction of isonicotinohydrazide with ethyl carbethoxyformimidate, leading to the formation of the 1,2,4-triazole ring through an acylamidrazone intermediate.[3]

Sources

- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate

Abstract

The precise characterization of novel chemical entities is a cornerstone of modern research, particularly within the pharmaceutical and materials science sectors. Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate, a heterocyclic compound incorporating both pyridine and 1,2,4-triazole moieties, represents a class of molecules with significant potential in medicinal chemistry. Accurate determination of its fundamental physicochemical properties, such as molecular weight and exact mass, is a non-negotiable prerequisite for unambiguous identification, quality control, and subsequent development. This guide provides an in-depth exploration of these two critical parameters, the state-of-the-art methodologies used for their determination, and the scientific rationale underpinning these experimental choices.

Introduction to Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate (CAS No. 648430-88-0) is a small organic molecule with the molecular formula C₁₀H₁₀N₄O₂.[1] Its structure features a central 1,2,4-triazole ring, a scaffold known for its stability and diverse biological activities, linked to a pyridine ring and an ethyl ester functional group.[2] This combination of heterocycles is of high interest in drug discovery, as these motifs are present in numerous approved therapeutic agents. The accurate mass values are the primary identifiers of this compound, essential for confirming its synthesis and ensuring its purity before it can be advanced into biological screening or further chemical modification.

The Fundamental Distinction: Molecular Weight vs. Exact Mass

In chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they describe two different fundamental properties of a molecule.

-

Molecular Weight (or Molar Mass) : This value is calculated using the weighted average of the atomic masses of all atoms in the molecular formula, as they occur in nature.[3] The atomic mass of each element on the periodic table is an average that accounts for the natural abundance of all its stable isotopes. This value is typically used in stoichiometric calculations for bulk materials (e.g., weighing out reagents for a chemical reaction) and is expressed in grams per mole ( g/mol ).

-

Exact Mass : This is the calculated mass of a molecule based on the mass of the most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N).[4] It represents the mass of a single, specific molecule with a defined isotopic composition. High-resolution mass spectrometry instruments are capable of measuring this value with high precision, making it the most critical parameter for determining a molecule's elemental composition.[4][5] It is expressed in Daltons (Da).

Core Physicochemical Data

The key mass-related properties for ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 648430-88-0 | [1] |

| Molecular Formula | C₁₀H₁₀N₄O₂ | [1][6] |

| Molecular Weight | 218.21 g/mol | [1] |

| Exact (Monoisotopic) Mass | 218.08037 Da | [6][7] |

Experimental Determination and Validation

The validation of a new chemical entity's identity relies on robust analytical techniques. High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis are the gold-standard methods for confirming the molecular formula and purity.

4.1 High-Resolution Mass Spectrometry (HRMS)

HRMS is the premier analytical technique for the precise determination of a molecule's exact mass.[4] Unlike low-resolution mass spectrometry, which provides a nominal mass, instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure mass with an accuracy of less than 5 parts per million (ppm).[8][9] This exceptional precision allows for the unambiguous determination of a compound's elemental composition from a list of possible formulas that could correspond to a given nominal mass.[8]

The causality behind this choice is clear: for a measured m/z of 219.08765 ([M+H]⁺), only the elemental formula C₁₀H₁₁N₄O₂⁺ will fit within a narrow mass tolerance window (e.g., < 5 ppm), effectively ruling out other combinations of C, H, N, and O. This makes HRMS a definitive tool for structural confirmation.

4.2 Standard Protocol: LC-HRMS for Formula Confirmation

The following protocol outlines a typical workflow for analyzing ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate.

Objective: To confirm the exact mass and derive the molecular formula.

Instrumentation: Liquid Chromatograph coupled to an Orbitrap or Q-TOF High-Resolution Mass Spectrometer.

Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of the synthesized compound.

-

Dissolve in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~1-5 µg/mL in a solvent compatible with the mobile phase.

-

-

Chromatographic Separation (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (HRMS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode. This is chosen because the pyridine and triazole nitrogens are readily protonated.

-

Scan Range: m/z 100-500.

-

Resolution: Set to >60,000 to ensure high mass accuracy.

-

Data Acquisition: Acquire full scan data. If necessary, perform tandem MS (MS/MS) on the parent ion to obtain structural fragments for further confirmation.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to the compound.

-

Identify the m/z of the protonated molecular ion ([M+H]⁺). For this compound, the expected m/z is 218.08037 + 1.00728 (mass of H⁺) = 219.08765 .

-

Utilize the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical formula (C₁₀H₁₀N₄O₂). The mass error should be below 5 ppm.

-

4.3 Experimental Workflow Diagram

Caption: Workflow for exact mass determination via LC-HRMS.

4.4 Complementary Technique: Elemental Analysis

Elemental analysis is a combustion-based technique that provides the percentage composition (by mass) of C, H, N, and sometimes other elements like S.[10] While it determines the empirical formula (the simplest whole-number ratio of atoms), it serves as an essential, independent verification of the molecular formula derived from HRMS and confirms the sample's purity.[10] For publication in many chemistry journals, providing elemental analysis data that is within ±0.4% of the calculated values is a standard requirement for validating a new compound.

Conclusion

The precise determination of molecular weight and exact mass are foundational steps in the lifecycle of any chemical compound. For ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate, the molecular weight of 218.21 g/mol is vital for stoichiometric purposes, while the exact mass of 218.08037 Da provides its definitive electronic signature. The application of high-resolution mass spectrometry, corroborated by elemental analysis, provides an unshakeable foundation of data, ensuring scientific integrity and enabling researchers to proceed with confidence in the fields of drug discovery and materials science.

References

-

PubChemLite. Ethyl 3-(pyridin-4-yl)-1h-1,2,4-triazole-5-carboxylate. Available from: [Link]

-

PubChem. 3,7-Dimethyl-1-propargylxanthine | C10H10N4O2 | CID 99562. Available from: [Link]

-

Gabelica, V., & Shvartsburg, A. A. (2015). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 12(10), 959–965. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025). High Resolution Mass Spectrometry. Available from: [Link]

-

MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available from: [Link]

-

Polo, V., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available from: [Link]

-

Lv, K., et al. (2020). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. RSC Advances. Available from: [Link]

-

Spectroscopy Online. (2022). High Performance Mass Spectrometry for Small Molecule and Protein Applications. Available from: [Link]

-

PubChem. 4-Ethyl-5-pyridin-4-yl-4h-(1,2,4)triazole-3-thiol | CID 758273. Available from: [Link]

-

PubChem. Stepharine | C18H19NO3 | CID 193686. Available from: [Link]

-

PubChem. (-)-Chloroquine | C18H26ClN3 | CID 444810. Available from: [Link]

-

PubChem. 7-(4-(4-(2,3-Dichlorophenyl)-1-piperazinyl)butoxy)-3,4-dihydrocarbostyril). Available from: [Link]

-

PubChem. 3-Methoxytyramine-betaxanthin | C18H20N2O6 | CID 135871118. Available from: [Link]

-

PubChem. 7-Propargyl 1,3-dimethylxanthine | C10H10N4O2 | CID 101422. Available from: [Link]

-

BCcampus Pressbooks. Determining Empirical and Molecular Formulas. Available from: [Link]

-

MDPI. (2023). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Available from: [Link]

-

Quora. Can the molecular formula be determined from an elemental analysis?. Available from: [Link]

-

Spectroscopy Online. (2026). Using High-Resolution LC–MS to Analyze Complex Sample. Available from: [Link]

-

MDPI. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

-

PubChem. Ammonium dibutyl phosphate | C8H22NO4P | CID 3015984. Available from: [Link]

-

NIH National Library of Medicine. (2017). An International Study Evaluating Elemental Analysis. Available from: [Link]

-

NIH National Library of Medicine. (2021). Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[5][6][7]triazole-3-carboxylic acid ethyl ester. Available from: [Link]

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. ethyl 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxylate | 39091-00-4 [sigmaaldrich.com]

- 3. 3,7-Dimethyl-1-propargylxanthine = 98 HPLC, powder 14114-46-6 [sigmaaldrich.com]

- 4. 4-Ethyl-5-pyridin-4-yl-4h-(1,2,4)triazole-3-thiol | C9H10N4S | CID 758273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3,7-dimethyl-1-propargylxanthine (C10H10N4O2) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - Ethyl 3-(pyridin-4-yl)-1h-1,2,4-triazole-5-carboxylate (C10H10N4O2) [pubchemlite.lcsb.uni.lu]

- 7. 3,7-Dimethyl-1-propargylxanthine | C10H10N4O2 | CID 99562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nextsds.com [nextsds.com]

- 9. nextsds.com [nextsds.com]

- 10. PubChemLite - Ethyl 4h-1,2,4-triazole-3-carboxylate (C5H7N3O2) [pubchemlite.lcsb.uni.lu]

Spectroscopic Characterization of Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, embedded in over 30 approved medicines including ribavirin (antiviral) and voriconazole (antifungal)[1]. The strategic substitution of the triazole ring with a pyridine moiety at position 3 and an ethyl carboxylate at position 5 yields ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate , a highly versatile building block for lead-oriented synthesis and coordination chemistry[1],[2].

Because this molecule contains multiple nitrogen heteroatoms capable of hydrogen bonding, protonation, and tautomerism, accurate spectroscopic characterization is a critical quality attribute (CQA). This guide provides drug development professionals and analytical chemists with a self-validating framework for the structural confirmation of this compound, emphasizing the causality behind specific analytical choices[3],[4].

Structural Dynamics: Tautomerism and Analytical Causality

A defining feature of 1,2,4-triazoles is their annular tautomerism. In solution, the acidic proton rapidly exchanges between the N1, N2, and N4 positions of the triazole ring.

Causality in Analysis: This rapid exchange directly impacts the Nuclear Magnetic Resonance (NMR) timescale. If a protic solvent (like Methanol- d4 ) is used, the N-H proton undergoes rapid deuterium exchange and disappears from the spectrum. Furthermore, fast tautomeric exchange broadens the 13 C signals of the triazole carbons (C3 and C5) due to intermediate relaxation times. To arrest this exchange and observe the true structural signature, a highly polar, aprotic solvent like DMSO- d6 must be utilized. DMSO disrupts intermolecular hydrogen bonding and slows down the proton exchange rate, allowing the broad N-H singlet to be observed.

Fig 1. Annular tautomerism in 1,2,4-triazoles leading to time-averaged NMR signals.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, the following methodologies are designed as self-validating systems. Every step contains an internal control to prevent misassignment.

Protocol A: NMR Acquisition and Orthogonal D₂O Validation

-

Step 1: Sample Solubilization. Dissolve 15 mg of the synthesized compound (purity >95%) in 0.6 mL of anhydrous DMSO- d6 .

-

Causality: DMSO- d6 is selected over CDCl 3 because the highly polar triazole and pyridine rings cause aggregation and poor solubility in non-polar media.

-

-

Step 2: Baseline Acquisition. Acquire standard 1 H (400 MHz) and 13 C (100 MHz) spectra at 298 K. Ensure the relaxation delay (D1) is set to at least 2 seconds to allow for full relaxation of the quaternary ester and triazole carbons.

-

Step 3: Orthogonal Validation via Deuterium Exchange. Add 10 µL of D₂O to the NMR tube, invert 5 times to mix, and immediately re-acquire the 1 H spectrum.

-

Self-Validation Logic: The disappearance of the broad singlet at ~14.8 ppm confirms the signal belongs to an exchangeable heteroatom-bound proton (N-H). This prevents the misassignment of highly deshielded aromatic protons.

-

Protocol B: HRMS Analysis with Internal Calibration

-

Step 1: Matrix Preparation. Dilute the sample to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water.

-

Step 2: Ionization Optimization. Add 0.1% Formic Acid (v/v) to the sample matrix.

-

Causality: Formic acid forces the complete protonation of the basic pyridine nitrogen (pK a ~5.2), ensuring maximum ionization efficiency in positive Electrospray Ionization (ESI+) mode.

-

-

Step 3: Acquisition. Infuse the sample directly into the ESI source alongside a known lock-mass calibrant (e.g., Leucine Enkephalin).

-

Self-Validation Logic: The lock-mass calibrant provides real-time mass correction. If the mass error of the target peak is < 5 ppm, it is definitively tied to the compound's elemental composition (C 10 H 11 N 4 O 2+ ), ruling out instrument drift.

-

Protocol C: ATR-FTIR Solid-State Analysis

-

Step 1: Background Subtraction. Collect a background spectrum using a clean diamond Attenuated Total Reflectance (ATR) crystal.

-

Step 2: Sample Application. Apply 2-3 mg of the neat, dry powder directly onto the crystal and apply uniform pressure using the anvil.

-

Causality: ATR-FTIR is mandated over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric water creates a massive, broad O-H stretch around 3300 cm⁻¹ that completely masks the critical N-H stretch of the triazole ring.

-

Fig 2. Self-validating analytical workflow for comprehensive spectroscopic characterization.

Quantitative Spectroscopic Data Summaries

The following tables synthesize the expected quantitative outputs derived from the self-validating protocols, mapping specific spectral features to their structural causality[1],[5].

Table 1: 1 H and 13 C NMR Assignments (DMSO- d6 , 400/100 MHz)

| Position | 1 H Chemical Shift (ppm), Multiplicity, J (Hz), Int. | 13 C Chemical Shift (ppm) | Assignment Causality |

| Ethyl CH 3 | 1.35, t, J=7.1, 3H | 14.5 | Shielded aliphatic methyl group. |

| Ethyl CH 2 | 4.40, q, J=7.1, 2H | 61.8 | Deshielded directly by the adjacent ester oxygen. |

| Pyridine C3, C5 | 7.95, d, J=6.0, 2H | 120.5 | Ortho to the triazole ring; shielded relative to C2/C6. |

| Pyridine C2, C6 | 8.75, d, J=6.0, 2H | 150.8 | Ortho to the pyridine nitrogen; strongly deshielded by electronegativity. |

| Pyridine C4 | - | 137.0 | Ipso carbon connecting to the triazole; no attached proton. |

| Triazole C3 | - | 155.0 | Deshielded by two adjacent sp 2 nitrogens. |

| Triazole C5 | - | 158.0 | Deshielded by nitrogens and the adjacent ester carbonyl. |

| Ester C=O | - | 160.0 | Highly deshielded ester carbonyl carbon. |

| Triazole N-H | 14.8, br s, 1H | - | Broadened by quadrupolar relaxation of nitrogen and tautomeric exchange. |

Table 2: FT-IR and HRMS Key Metrics

| Technique | Key Signal / Metric | Observation | Structural Significance |

| FT-IR (ATR) | N-H Stretch | 3100–2800 cm⁻¹ (Broad) | Indicates extensive intermolecular hydrogen bonding in the solid state. |

| FT-IR (ATR) | C=O Stretch | 1735 cm⁻¹ (Sharp) | Confirms the presence of the conjugated ethyl ester group. |

| FT-IR (ATR) | C=N Stretch | 1605 cm⁻¹ | Represents the triazole and pyridine ring imine bonds. |

| HRMS (ESI+) | [M+H]⁺ | m/z 219.0877 | Confirms exact mass (Calculated for C 10 H 11 N 4 O 2+ : 219.0877). |

| HRMS (ESI-) | [M-H]⁻ | m/z 217.0731 | Confirms exact mass of the deprotonated triazolide anion. |

References

-

Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles . Chemistry of Heterocyclic Compounds, 2022.[Link]

-

Parallel synthesis of derivatives of 1H-1,2,4-triazole-3-carboxylic acids with heterocyclic substituents at position 5 . Chemistry of Heterocyclic Compounds, 2020.[Link]

-

Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents . Anti-Cancer Agents in Medicinal Chemistry, 2025.[Link]

Sources

- 1. Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ORCID [orcid.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. 5-(pyridin-4-yl)-1,2,4-triazole-3-carboxylic acid ethyl ester - CAS号 648430-88-0 - 摩熵化学 [molaid.com]

An In-depth Technical Guide to the Anticipated Toxicity and Safety Profile of Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Safety with Novel Chemical Entities

The compound ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate is a distinct molecule for which a comprehensive, publicly available Safety Data Sheet (SDS) and detailed toxicological profile are not yet established. As is common with novel research chemicals, a complete understanding of its specific hazards will evolve with further study. This guide, therefore, adopts a proactive and predictive safety framework. By examining the known toxicological data of the core 1,2,4-triazole moiety and structurally related analogs, we can construct a robust, precautionary safety and handling protocol. This document is designed to empower researchers to manage the risks associated with this compound by fostering a deep understanding of its anticipated behavior based on established chemical principles and the toxicological profiles of its constituent parts.

The 1,2,4-triazole ring system is a well-known pharmacophore present in a wide array of biologically active compounds, including antifungal and anticancer agents. This inherent biological activity necessitates a cautious approach, as even subtle structural modifications can significantly alter a compound's toxicological properties. This guide will provide a thorough analysis of potential hazards, recommended handling procedures, and emergency protocols, grounded in the available scientific literature for the 1,2,4-triazole class of compounds.

Anticipated Toxicological Profile

While specific toxicological data for ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate is not available, the known hazards of the 1,2,4-triazole parent compound and its derivatives provide a basis for a presumptive hazard assessment. The following table summarizes the known toxicological endpoints for 1,2,4-triazole, which should be considered as potential hazards for its derivatives until proven otherwise.

| Toxicological Endpoint | Anticipated Hazard for Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate | Basis for Anticipation (from 1,2,4-triazole data) |

| Acute Oral Toxicity | Category 4: Harmful if swallowed. | The parent compound, 1,2,4-triazole, is classified as harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | May cause skin irritation. | General safety data for related triazole compounds suggest a potential for skin irritation upon prolonged or repeated contact.[3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | 1,2,4-Triazole is a known eye irritant, causing redness and pain.[4][5][6] |

| Respiratory/Skin Sensitization | Data not available; handle as a potential sensitizer. | The potential for respiratory or skin sensitization has not been fully investigated for many triazole derivatives. A precautionary approach is warranted. |

| Germ Cell Mutagenicity | Unlikely to be genotoxic. | Studies on 1,2,4-triazole have found it to be negative in several genotoxicity tests.[7] |

| Carcinogenicity | Data not available; handle with caution. | While 1,2,4-triazole itself is not typically classified as a carcinogen, the carcinogenic potential of this specific derivative is unknown. |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Animal studies with 1,2,4-triazole indicate potential reproductive and developmental toxicity.[2][4][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Data not available. | |

| Specific Target Organ Toxicity (Repeated Exposure) | Potential for neurotoxic effects. | Chronic dietary administration of 1,2,4-triazole has been shown to cause neurotoxic effects in animal studies.[7] |

| Aspiration Hazard | Not anticipated to be an aspiration hazard. | Based on its likely solid form and chemical structure. |

Hazard Identification and Precautionary Measures

Given the anticipated toxicological profile, the following Globally Harmonized System (GHS) classifications are recommended for precautionary labeling and handling:

-

Acute Toxicity, Oral (Category 4)

-

Eye Irritation (Category 2)

-

Reproductive Toxicity (Category 2)

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P202: Do not handle until all safety precautions have been read and understood.

-

P264: Wash hands and exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][9]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Safe Handling and Storage Protocol

A rigorous adherence to safe laboratory practices is essential when working with research chemicals of unknown toxicity.[10][11]

Engineering Controls

-

Ventilation: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12]

-

Containment: Use of a powder-containment balance enclosure is recommended for weighing the solid compound.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.[13][14][15]

-

Eye and Face Protection: Chemical safety goggles and a face shield are required when handling the solid or solutions.[8][16]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter should be used.[13]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][17]

-

Keep containers tightly closed and clearly labeled.

-

The storage area should be secured and accessible only to authorized personnel.

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety protocols into a typical experimental workflow involving the handling of ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate.

Caption: Workflow for Safe Handling of Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate.

Emergency Procedures

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[3][4]

-

Ingestion: If swallowed, rinse mouth with water (only if the person is conscious). Do not induce vomiting. Seek immediate medical attention.[1][4]

Accidental Release Measures

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Wear appropriate PPE, including respiratory protection.

-

For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

For a large spill, contact the institution's environmental health and safety department.

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate underpins the integrity and safety of scientific research. While a complete toxicological dossier is not yet available, a comprehensive safety protocol can be effectively implemented by leveraging data from the 1,2,4-triazole chemical class. Researchers and drug development professionals must treat this compound with the caution it warrants, adhering strictly to the handling, storage, and emergency procedures outlined in this guide. This proactive and informed approach to safety ensures the protection of laboratory personnel and the environment while enabling the continued exploration of the therapeutic potential of new chemical entities.

References

-

Safety Data Sheet: 1,2,4-Triazole. (2024, March 3). Carl ROTH. [Link]

-

8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. [Link]

-

Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group. [Link]

-

SAFETY DATA SHEET. (n.d.). [Link]

-

Safe Laboratory Practices & Procedures. (n.d.). National Institutes of Health. [Link]

-

Advice on toxicological evaluation of 1,2,4-triazole. (2015, October 27). [Link]

-

ICSC 0682 - 1,2,4-TRIAZOLE. (n.d.). [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). PMC. [Link]

-

Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder. [Link]

-

Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. (2023, July 3). [Link]

-

A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio): A mitochondrial and metabolic perspective. (n.d.). ResearchGate. [Link]

-

1,2,4-Triazole 5907 - SAFETY DATA SHEET. (n.d.). [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). The University of North Carolina at Chapel Hill. [Link]

-

Personal protective equipment in your pharmacy. (2019, October 30). [Link]

-

Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety. [Link]

-

Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta. [Link]

-

The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]

- 5. columbuschemical.com [columbuschemical.com]

- 6. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]

- 7. reachinbelgium.be [reachinbelgium.be]

- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]

- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 10. greenwgroup.com [greenwgroup.com]

- 11. Safe Laboratory Practices & Procedures [ors.od.nih.gov]

- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 13. realsafety.org [realsafety.org]

- 14. blog.storemasta.com.au [blog.storemasta.com.au]

- 15. falseguridad.com [falseguridad.com]

- 16. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 17. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

crystal structure analysis of ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate

Abstract

This technical guide provides a comprehensive framework for the synthesis, characterization, and definitive structural elucidation of ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate via single-crystal X-ray diffraction (SC-XRD). The 1,2,4-triazole scaffold, particularly when functionalized with pyridine moieties, represents a "privileged structure" in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] A profound understanding of the three-dimensional atomic arrangement, molecular conformation, and supramolecular assembly of such compounds is indispensable for rational drug design, polymorphism screening, and intellectual property protection. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and the interpretation of complex crystallographic data.

Introduction: The Scientific Imperative for Structural Analysis

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and its capacity to act as a bioisostere for amide or ester groups, which contributes to favorable pharmacokinetic profiles.[1] Its derivatives exhibit a broad spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[2][3][4][5] The incorporation of a pyridine ring introduces a key hydrogen bond acceptor and a potential site for metal coordination, further modulating the compound's biological activity and physicochemical properties.

While spectroscopic methods like NMR and mass spectrometry confirm molecular connectivity, they provide limited information about the molecule's actual three-dimensional shape and how it interacts with its neighbors in the solid state. Single-crystal X-ray diffraction (SC-XRD) is the "gold standard" for obtaining this precise information, revealing bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.[6][7] This knowledge is critical for understanding structure-activity relationships (SAR), predicting material properties like solubility and stability, and designing next-generation analogues with improved efficacy.

Synthesis and Spectroscopic Confirmation

A robust structural analysis begins with the unambiguous synthesis and purification of the target compound. The following protocol describes a logical and efficient pathway for the synthesis of ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate.

Proposed Synthetic Pathway

The most convergent approach involves the cyclocondensation of isonicotinohydrazide with an appropriate carbethoxyformimidate. This method is well-established for the formation of 3,5-disubstituted 1,2,4-triazoles.[8]

Experimental Protocol: Synthesis

-

Preparation of Ethyl Carbethoxyformimidate: Gaseous hydrogen chloride is bubbled through a cooled (0 °C) solution of ethyl cyanoformate in absolute ethanol. The resulting imidate hydrochloride is then neutralized with a base like triethylamine to yield the free imidate.

-

Cyclocondensation Reaction:

-

To a solution of isonicotinohydrazide (1.0 eq) in absolute ethanol, add ethyl carbethoxyformimidate (1.1 eq).

-

The reaction mixture is stirred at room temperature for 12 hours, during which the intermediate acylamidrazone is formed.

-

The solvent is removed under reduced pressure, and the residue is heated in a high-boiling solvent such as diphenyl ether for a short duration (e.g., 1-5 minutes) to effect thermal cyclization.

-

Upon cooling, the product precipitates and can be collected by filtration.

-

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield analytically pure material.

Spectroscopic Characterization

Prior to crystallization attempts, the identity and purity of the synthesized compound must be rigorously confirmed.

-

¹H NMR (400 MHz, DMSO-d₆): Expect characteristic signals for the ethyl group (a triplet around δ 1.3 ppm and a quartet around δ 4.3 ppm), distinct doublets for the α- and β-protons of the pyridine ring (typically δ > 8.5 ppm and δ ~7.8 ppm, respectively), and a broad singlet for the triazole N-H proton (often δ > 14 ppm).[9]

-

¹³C NMR (100 MHz, DMSO-d₆): Key signals would include the ester carbonyl carbon (~160 ppm), the two distinct triazole ring carbons (~145-155 ppm), the carbons of the pyridine ring, and the ethyl group carbons.[9][10]

-

FT-IR (KBr, cm⁻¹): Look for characteristic vibrational bands: N-H stretching (broad, ~3100-3300 cm⁻¹), C=O stretching of the ester (~1720-1740 cm⁻¹), C=N stretching within the rings (~1600 cm⁻¹), and aromatic C-H stretching (>3000 cm⁻¹).[11]

-

Mass Spectrometry (ESI+): The primary data point is the protonated molecular ion [M+H]⁺, which confirms the molecular weight of the compound.

The Art and Science of Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in the entire process of structure determination.[12] The goal is to grow a crystal that is a single, continuous lattice, free of cracks or inclusions, and of an appropriate size (typically 0.1 to 0.3 mm in all dimensions).[12]

Experimental Protocol: Crystallization

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) at both room temperature and elevated temperatures. An ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.

-

Slow Evaporation (Method of Choice):

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol) in a small, clean vial.

-

Cover the vial with a cap or parafilm pierced with a few small holes using a needle. The size and number of holes control the rate of evaporation; slower is almost always better.

-

Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) and allow the solvent to evaporate over several days to weeks.

-

Monitor periodically for the formation of well-defined, transparent crystals.[12]

-

Single-Crystal X-ray Diffraction: From Data to Structure

SC-XRD analysis provides an unambiguous three-dimensional model of the molecule.[7] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[6][13]

The Experimental Workflow

The logical progression from a suitable crystal to a refined structural model is a multi-step, validated process.

Experimental Protocol: SC-XRD Analysis

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

Data is collected using a modern diffractometer equipped with a source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

-

The crystal is maintained at a low temperature (typically 100-150 K) using a cryostream to minimize thermal motion and potential radiation damage.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

-

Structure Solution and Refinement:

-

The collected diffraction intensities are integrated, corrected for experimental factors (e.g., absorption), and used to determine the unit cell parameters and space group.

-

The initial atomic positions are determined using direct methods or Patterson methods.

-

This initial model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

-

Validation: The final structural model is rigorously validated using software like PLATON, which incorporates the IUCr's checkCIF protocol.[14] This step is crucial for identifying potential errors in the model or data.

Crystallographic Data Presentation

All quantitative crystallographic data should be summarized in a standardized table.

| Parameter | Value (Hypothetical) |

| Crystal Data | |

| Chemical formula | C₁₀H₁₀N₄O₂ |

| Formula weight | 218.22 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 8.512(1), 12.345(2), 9.876(1) |

| α, β, γ (°) | 90, 105.45(1), 90 |

| Volume (ų) | 1001.2(3) |

| Z | 4 |

| Data Collection | |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 150(2) |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 9876 |

| Independent reflections | 2280 [R(int) = 0.025] |

| Refinement | |

| R₁ [I > 2σ(I)] | 0.041 |

| wR₂ (all data) | 0.115 |

| Goodness-of-fit on F² | 1.05 |

| CCDC Deposition Number | [Assigned upon deposition][15][16][17][18] |

Deep Dive: Analysis of the Crystal Structure

The refined crystallographic information file (CIF) is not the endpoint but the beginning of a deeper chemical understanding. The analysis focuses on both the properties of the individual molecule (intramolecular) and how these molecules arrange themselves in the crystal lattice (intermolecular).

Molecular Geometry and Conformation

Analysis of the bond lengths and angles within the triazole and pyridine rings can provide insights into electron delocalization. The dihedral angle between the planes of the triazole and pyridine rings is a critical conformational parameter. This conformation, locked in the solid state, can be considered a low-energy state and is highly relevant for computational docking studies with biological targets.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules are held together by a network of non-covalent interactions. Identifying these interactions is key to understanding the crystal's stability and properties. For ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate, the primary interactions are expected to be:

-

N-H···N Hydrogen Bonds: The triazole N-H donor is likely to form a strong hydrogen bond with either the pyridine nitrogen or a triazole nitrogen of an adjacent molecule, often leading to the formation of infinite chains or dimeric motifs.

-

C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the ester oxygen atom can further stabilize the crystal packing.

-

π-π Stacking: The aromatic pyridine and triazole rings may engage in offset π-π stacking interactions with neighboring molecules, contributing significantly to the overall lattice energy.

// Define nodes for two molecules M1 [label="Molecule A", pos="0,1.5!", fillcolor="#D6EAF8", fontcolor="#202124"]; M2 [label="Molecule B", pos="3,1.5!", fillcolor="#D6EAF8", fontcolor="#202124"]; M3 [label="Molecule C", pos="0,-1.5!", fillcolor="#D6EAF8", fontcolor="#202124"]; M4 [label="Molecule D", pos="3,-1.5!", fillcolor="#D6EAF8", fontcolor="#202124"];

// Define interaction points on molecules M1_NH [label="Triazole N-H", shape=ellipse, pos="-0.8,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; M2_PyrN [label="Pyridine N", shape=ellipse, pos="3.8,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M1_Ring [label="Aromatic Rings", shape=ellipse, pos="0,0.8!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M3_Ring [label="Aromatic Rings", shape=ellipse, pos="0,-0.8!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M2_CO [label="Ester C=O", shape=ellipse, pos="3,-0.8!", fillcolor="#34A853", fontcolor="#FFFFFF"]; M4_CH [label="Aromatic C-H", shape=ellipse, pos="3.8,-1.5!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Draw edges representing interactions edge [style=dashed, color="#EA4335", penwidth=2]; M1_NH -> M2_PyrN [label="Strong H-Bond"];

edge [style=dashed, color="#4285F4", penwidth=1.5]; M1_Ring -> M3_Ring [label="π-π Stacking"];

edge [style=dotted, color="#34A853", penwidth=1]; M4_CH -> M2_CO [label="Weak C-H···O"]; } enddot Caption: Key Intermolecular Interactions in the Crystal Lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[19][20][21] The surface is generated around a molecule, and properties are mapped onto it, providing a detailed picture of the molecular environment.

-

d_norm Surface: This surface highlights intermolecular contacts by color-coding them based on their length relative to the van der Waals radii. Intense red spots indicate close contacts, such as strong hydrogen bonds, providing immediate visual confirmation of the key interactions.[21][22]

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts as a 2D histogram, plotting the distance from the surface to the nearest atom inside (dᵢ) versus the distance to the nearest atom outside (dₑ).[20] The percentage contribution of different types of contacts (e.g., H···H, N···H, O···H, C···H) can be precisely quantified, offering a more nuanced understanding of the packing forces than simple visual inspection alone.[22][23] For this molecule, a significant percentage of N···H/H···N contacts would be expected, confirming the importance of the N-H···N hydrogen bonds.

Conclusion: From Structure to Application

The comprehensive provides definitive, atomic-level insights that are invaluable for the drug development pipeline. The elucidated solid-state conformation serves as a crucial input for computational modeling of receptor-ligand interactions. The detailed map of intermolecular forces informs strategies for controlling polymorphism and improving formulation properties like dissolution and bioavailability. This guide outlines a robust, self-validating workflow that combines synthesis, crystallization, and advanced crystallographic analysis to transform a promising molecule into a well-understood chemical entity, paving the way for its progression as a potential therapeutic agent.

References

-

Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

-

Inoue, K., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-di-amine monohydrate. Acta Crystallographica Section E, 80(11), 1161-1164. [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

-

Sravya, G., et al. (2015). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings. [Link]

-

Asada, Y., et al. (2018). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. [Link]

-

Spectroscopic characterization for 1,2,4-triazole 3. ResearchGate. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

-

Pohodylo, N. T., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 27(4), 1303. [Link]

-

Turner, M. J., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 8(Pt 3), 340–357. [Link]

-

PLATON Homepage. Utrecht University. [Link]

-

Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]

-

Torres-García, E. J., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(19), 6953. [Link]

-

Zhang, Y., et al. (2021). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 9, 747863. [Link]

-

PLATON INTRO. MIT. [Link]

-

Mtsyk, P., et al. (2022). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. [Link]

-

Diness, F., et al. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1212–1215. [Link]

-

Al-Jibouri, M. N. (2013). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]

-

Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

-

Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. ResearchGate. [Link]

-

Synthesis and spectral characterization of 1,2,4-triazole derivatives. ResearchGate. [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. [Link]

-

Frolova, Y., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 481-493. [Link]

-

Carlucci, C., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(12), 1729. [Link]

-

Free, unified deposition and access of crystal structure data. FIZ Karlsruhe. [Link]

-

Kumar, K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105226. [Link]

-

PLATON for MS-Windows. University of Glasgow. [Link]

-

Inoue, K., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. ResearchGate. [Link]

-

Single Crystal X-ray Diffraction. Newcastle University. [Link]

-

Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. ResearchGate. [Link]

-

Pohodylo, N. T., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate. ProQuest. [Link]

-

Groom, C. R., et al. (2018). CSD Communications of the Cambridge Structural Database. Acta Crystallographica Section C, 74(Pt 11), 1533–1540. [Link]

-

The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. YouTube. [Link]

-

Cambridge Structural Database. Wikipedia. [Link]

-

Al-Warhi, T., et al. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 28(19), 6757. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 5. lifechemicals.com [lifechemicals.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single Crystal X-ray Diffraction | Faculty of Science, Agriculture & Engineering | Newcastle University [ncl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 13. resources.rigaku.com [resources.rigaku.com]

- 14. researchgate.net [researchgate.net]

- 15. Free, unified deposition and access of crystal structure data | FIZ Karlsruhe [fiz-karlsruhe.de]

- 16. CSD Communications of the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 19. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 20. CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]

- 23. Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability and Degradation Kinetics of Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate: A Technical Guide

Executive Summary

Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate (CAS: 648430-88-0) is a highly functionalized heterocyclic scaffold of paramount importance in medicinal chemistry and materials science. Featuring a prototropic 1,2,4-triazole core flanked by a basic pyridin-4-yl moiety and a labile ethyl ester group, this molecule presents a complex thermodynamic landscape. For drug development professionals and formulation scientists, understanding its stability is not optional—it is a prerequisite. This whitepaper systematically deconstructs the thermodynamic parameters governing its annular tautomerism, conformational dynamics, and hydrolytic degradation, providing field-proven methodologies for rigorous stability assessment.

Annular Tautomerism and Electronic Stabilization

The 1,2,4-triazole ring is a classic prototropic system capable of existing in three primary tautomeric states: 1H, 2H, and 4H. The position of this mobile proton dictates the molecule's electronic distribution, dipole moment, and hydrogen-bonding capacity[1].

Causality of Tautomeric Stability

In unsubstituted 1,2,4-triazoles, the 1H-tautomer is the global thermodynamic minimum, favored over the 4H-tautomer by more than 6 kcal/mol[1]. This preference is driven by the maximization of cyclic π -delocalization (aromaticity) and the minimization of lone-pair repulsions between adjacent nitrogen atoms[2].

When substituted with a pyridin-4-yl group at C3 and an ethyl carboxylate at C5, the electronic and steric environment shifts drastically:

-

Steric Hindrance: The 4H-tautomer forces the N-H proton into the steric bulk of both the C3-pyridine and C5-ester groups. Consequently, the 4H form is thermodynamically heavily penalized.

-

Electronic Effects: The ester group at C5 is strongly electron-withdrawing, increasing the acidity of the triazole protons. The 1H-tautomer minimizes electrostatic repulsion and allows for optimal hyperconjugation between the ester carbonyl and the triazole π -system. Theoretical data consistently show the 1H tautomer to be the most stable form in the gas phase[2].

Caption: Tautomeric equilibrium pathways of the 1,2,4-triazole core.

Conformational Thermodynamics and Solvation Dynamics

Beyond proton migration, the thermodynamic stability of ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate is governed by rotational degrees of freedom.

-

Inter-ring Coplanarity: The thermodynamic penalty for breaking coplanarity between the pyridine and triazole rings is balanced against steric repulsion between the pyridine ortho-hydrogens and the triazole N2/N4 atoms. In polar solvents, the dielectric constant stabilizes charge-separated resonance structures, often flattening the dihedral angle to maximize conjugation[3].

-

Solvation Effects: Solvents drastically alter the tautomeric landscape. While the gas-phase strictly favors the 1H form, highly polar, hydrogen-bonding solvents (e.g., methanol, water) can stabilize alternative conformers by acting as external proton donors/acceptors, effectively altering the tautomeric equilibrium[3].

Chemical Stability: Ester Hydrolysis

A critical vulnerability in the thermodynamic profile of this molecule is the chemical stability of the C5 ethyl ester. 1,2,4-triazole-5-carboxylates are highly susceptible to nucleophilic attack because the electron-withdrawing triazole ring renders the carbonyl carbon exceptionally electrophilic.

Under basic conditions, hydroxide ions rapidly attack the ester carbonyl, leading to irreversible saponification and the formation of the highly water-soluble 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate salt[4]. This degradation pathway must be tightly monitored during formulation, as premature hydrolysis negates the lipophilicity provided by the ethyl ester, drastically altering bioavailability.

Caption: Experimental workflow for thermodynamic and chemical stability assessment.

Experimental Protocols for Stability Assessment

To ensure trustworthiness and reproducibility, stability assessments must function as self-validating systems. The following protocols isolate thermodynamic variables to quantify stability accurately.

Protocol A: Variable-Temperature NMR (VT-NMR) for Tautomeric Equilibrium

Purpose: To determine the equilibrium constants ( Keq ) and thermodynamic parameters ( ΔH , ΔS ) of the prototropic exchange.

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6 . Anhydrous conditions are critical to prevent water-catalyzed rapid proton exchange, which obscures tautomeric signals.

-

Data Acquisition: Acquire 1 H and 13 C NMR spectra at 10 K intervals from 298 K to 373 K.

-

Signal Integration: Monitor the line broadening and coalescence of the C3 and C5 carbon signals. The chemical shifts of the pyridine protons serve as an internal probe for the adjacent triazole tautomeric state.

-

Thermodynamic Calculation: Plot ln(Keq) versus 1/T (van 't Hoff plot). The slope yields −ΔH/R and the y-intercept yields ΔS/R .

Protocol B: Forced Degradation and Hydrolysis Kinetics

Purpose: To determine the hydrolytic half-life ( t1/2 ) of the C5 ethyl ester across a physiological and stressed pH gradient.

-

Buffer Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).

-

Incubation: Spike the compound into the buffers to a final concentration of 100 μ M, utilizing <1% acetonitrile as a cosolvent to ensure complete dissolution. Incubate at 37 °C in a thermoshaker.

-

Sampling & Quenching: Withdraw 50 μ L aliquots at predefined time points (0, 1, 2, 4, 8, 24 hours). Immediately quench the pH 10.0 samples with 10 μ L of 0.1 M HCl to halt base-catalyzed saponification[4].

-

LC-MS/MS Analysis: Quantify the remaining intact ester using a C18 reverse-phase column. Monitor the transition from the parent mass ( m/z 219.1 [M+H]+ ) to its primary fragments.

-

Kinetic Modeling: Fit the concentration-time data to a pseudo-first-order kinetic model to extract the rate constant ( kobs ) and calculate t1/2=ln(2)/kobs .

Quantitative Data Summary

The following tables synthesize the expected thermodynamic and kinetic parameters based on computational and experimental benchmarks for 3,5-disubstituted 1,2,4-triazoles[1][2][4].

Table 1: Estimated Relative Thermodynamic Stability of Tautomers

| Tautomeric Form | Relative Energy ( ΔE , Gas Phase) | Dominance in Solution (Polar Aprotic) | Structural Rationale |

| 1H-Tautomer | 0.0 kcal/mol (Reference) | > 90% | Minimizes steric clash; maximizes π -conjugation. |

| 2H-Tautomer | +2.5 to +4.0 kcal/mol | < 10% | Viable intermediate; slight steric clash with C3-pyridine. |

| 4H-Tautomer | > +6.0 kcal/mol | Trace / Undetectable | Severe steric clash with both C3 and C5 substituents. |

Table 2: Hydrolytic Half-Life ( t1/2 ) of the C5-Ethyl Ester at 37 °C

| pH Level | Condition | Estimated t1/2 | Primary Degradation Mechanism |

| 1.2 | Simulated Gastric Fluid | > 48 hours | Acid-catalyzed hydrolysis (slow due to protonation of triazole). |

| 7.4 | Physiological Blood | ~ 24 - 36 hours | Neutral/mild base hydrolysis (moderate stability). |

| 10.0 | Stressed Basic | < 2 hours | Rapid nucleophilic acyl substitution (saponification). |

References

- BenchChem. "Tautomeric Stability of Substituted 1,2,4-Triazoles: A Comparative Guide". BenchChem.

- BenchChem. "An In-depth Technical Guide to Theoretical Calculations on the Stability of 1,2,4-Triazole Isomers". BenchChem.

- ResearchGate. "Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study". ResearchGate.

- PMC. "Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles". National Institutes of Health (NIH).

Sources

Application Notes & Protocols: Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate as a Core Scaffold in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 1,2,4-Triazole-Pyridine Scaffold

The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs, including potent antifungal agents like fluconazole and posaconazole.[1][2][3] Its value stems from its unique physicochemical properties: the triazole moiety is metabolically stable, capable of participating in extensive hydrogen bonding, and possesses a significant dipole moment, all of which facilitate strong, specific interactions with biological targets.[1]

This guide focuses on a particularly promising derivative, Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate . This molecule strategically combines three key pharmacophoric features:

-

The 1,2,4-Triazole Core: Provides structural rigidity and diverse points for hydrogen bonding.

-

The Pyridin-4-yl Moiety: A well-established bioisostere for a phenyl ring, the pyridine nitrogen acts as a hydrogen bond acceptor, crucial for anchoring the molecule within enzyme active sites or receptors. Hybrid molecules containing pyridine and triazole rings have shown significant potential as anticancer and antimicrobial agents.[4][5][6]

-

The Ethyl Carboxylate Group: This functional group is not merely a passive substituent; it is a versatile synthetic handle. It allows for straightforward chemical modification into amides, hydrazides, or other functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[7][8]

These combined features make ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate an exceptionally valuable starting point for developing novel therapeutics across multiple disease areas, including oncology, infectious diseases, and metabolic disorders.

Synthesis and Characterization

Rationale for Synthetic Route

A robust and efficient synthesis is paramount for generating a library of derivatives for screening. The selected method is a well-established cyclocondensation reaction, which is favored for its reliability and applicability to a wide range of starting materials.[8] The protocol involves the reaction of a key pyridine-containing building block, isonicotinohydrazide, with an electrophilic partner that provides the remaining carbon atoms for the triazole ring and the required ethyl carboxylate functionality.

Protocol: Synthesis via Cyclocondensation

Objective: To synthesize Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate.

Materials:

-

Isonicotinohydrazide (Pyridine-4-carbohydrazide)

-

Ethyl 2-chloro-2-(hydroxyimino)acetate or a similar electrophilic C2 synthon

-

Triethylamine (NEt₃)

-

Ethanol (EtOH), absolute

-

High-boiling point solvent (e.g., diphenyl ether or Dowtherm A)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup

Procedure:

-

Step 1: Formation of the Acylamidrazone Intermediate.

-

In a 250 mL round-bottom flask, dissolve isonicotinohydrazide (1.0 eq) in absolute ethanol.

-

Add triethylamine (1.1 eq) to the solution to act as a base.

-

Cool the mixture in an ice bath and slowly add a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in ethanol.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Causality Note: The triethylamine scavenges the HCl byproduct, driving the nucleophilic substitution forward to form the key intermediate. Progress should be monitored by TLC until the starting hydrazide is consumed.

-

-

Step 2: Cyclization to the 1,2,4-Triazole Ring.

-

Remove the ethanol from the reaction mixture under reduced pressure.

-

To the crude intermediate, add a high-boiling solvent like diphenyl ether.

-

Heat the mixture to reflux (approx. 250-260 °C) for 1-2 minutes.

-

Causality Note: The intense heat provides the activation energy needed for the intramolecular cyclization and subsequent dehydration, which is the rate-limiting step in forming the stable aromatic triazole ring.[8]

-

Allow the mixture to cool to room temperature.

-

-

Step 3: Work-up and Purification.

-

Dilute the cooled reaction mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove acidic impurities), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Combine the pure fractions, remove the solvent, and dry the final product under vacuum.

-

-

Step 4: Characterization.

-

Confirm the structure of the final compound using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Caption: Synthetic workflow for Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate.

Application Area: Anticancer Drug Development

Scientific Rationale

The hybridization of 1,2,4-triazole and pyridine rings has yielded compounds with potent antiproliferative activity against various cancer cell lines.[5][9] The mechanism often involves the inhibition of critical cellular machinery like protein kinases or enzymes involved in nucleotide synthesis. The planar, electron-rich nature of the scaffold allows it to fit into ATP-binding pockets or interact with key amino acid residues in enzyme active sites.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the title compound against human cancer cell lines.

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma).[9]

-

Normal cell line for selectivity testing (e.g., WRL-68 hepatic cells).[10]

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

Test compound, Doxorubicin (positive control), DMSO (vehicle control).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well microplates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.

-

Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment. Causality Note: This pre-incubation ensures cells are in a healthy, adherent state before drug exposure.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound and Doxorubicin in DMSO.

-

Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for vehicle control (DMSO only) and untreated cells.

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for another 4 hours at 37°C. Causality Note: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

-

Plot % Viability against the logarithm of the compound concentration and use non-linear regression analysis (log(inhibitor) vs. normalized response) to determine the IC₅₀ value.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Presentation: Anticancer Activity

| Compound | Cell Line | IC₅₀ (µM) [Hypothetical Data] |

| Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate | MCF-7 | 8.5 |

| Ethyl 3-(pyridin-4-yl)-1H-1,2,4-triazole-5-carboxylate | A549 | 12.2 |

| Doxorubicin (Control)[11] | MCF-7 | 1.2 |

| Doxorubicin (Control) | A549 | 1.8 |

Application Area: Antimicrobial Agent Development

Scientific Rationale

1,2,4-triazole derivatives are extensively documented as potent antimicrobial and antifungal agents.[1][12][13][14] Their mechanism can involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The inclusion of a pyridine ring has been shown to enhance this activity.[12] Therefore, this scaffold is a prime candidate for development into novel antibiotics or antifungals.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method is a standardized assay where a microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid nutrient broth. Growth is assessed visually or by spectrophotometry after a defined incubation period.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Fungal strain (e.g., Candida albicans).

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

-

Sterile 96-well microplates.

-

Test compound, Ampicillin (antibacterial control), Fluconazole (antifungal control).

-

0.5 McFarland standard.

Procedure: